molecular formula C5H3Cl2FN2 B6265355 4,6-dichloro-2-(fluoromethyl)pyrimidine CAS No. 16097-55-5

4,6-dichloro-2-(fluoromethyl)pyrimidine

Cat. No. B6265355
CAS RN: 16097-55-5
M. Wt: 181
InChI Key:
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Description

4,6-Dichloro-2-(fluoromethyl)pyrimidine (DCFMP) is an organic compound that is used in a variety of scientific applications, including as a reagent, catalyst, and in the synthesis of other compounds. DCFMP is a colorless solid with a molecular weight of 212.02 g/mol and a melting point of 94-96°C. It is soluble in water, ethanol, and acetone, and is stable under normal laboratory conditions. DCFMP has been used in a variety of scientific applications, including as a reagent, catalyst, and in the synthesis of other compounds.

Scientific Research Applications

4,6-dichloro-2-(fluoromethyl)pyrimidine has been used in a variety of scientific applications, including as a reagent, catalyst, and in the synthesis of other compounds. It has been used in the synthesis of a variety of other compounds, including 4,6-dichloro-2-(fluoroalkyl)pyrimidine derivatives and this compound-2-thiol. It has also been used as a catalyst in the synthesis of a variety of other compounds, including 2-thiophenecarbonitrile and 2-fluorophenylboronic acid. Additionally, this compound has been used as a reagent in the synthesis of a variety of other compounds, including 4-chloro-2-fluorobenzaldehyde and 4-chloro-2-fluorobenzophenone.

Mechanism of Action

4,6-dichloro-2-(fluoromethyl)pyrimidine is an organic compound that acts as a catalyst in the synthesis of other compounds. It catalyzes the reaction of a variety of other compounds, including 4,6-dichloropyrimidine and fluoromethylmagnesium bromide, to produce a variety of other compounds. The mechanism of action of this compound is not well understood, but it is believed to involve the formation of a complex between the this compound and the reactants. This complex then facilitates the reaction of the reactants to form the desired product.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic to humans or animals, and there is no evidence that it has any significant effects on the environment.

Advantages and Limitations for Lab Experiments

4,6-dichloro-2-(fluoromethyl)pyrimidine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under normal laboratory conditions. Additionally, it is soluble in a variety of solvents, including water, ethanol, and acetone. However, there are some limitations to its use in laboratory experiments. It is not particularly reactive, and it is not particularly efficient as a catalyst. Additionally, it is not suitable for use in reactions involving high temperatures or pressures.

Future Directions

There are a variety of potential future directions for the use of 4,6-dichloro-2-(fluoromethyl)pyrimidine. It could be used as a reagent in the synthesis of other compounds, such as 4-chloro-2-fluorobenzaldehyde and 4-chloro-2-fluorobenzophenone. Additionally, it could be used as a catalyst in the synthesis of other compounds, such as 2-thiophenecarbonitrile and 2-fluorophenylboronic acid. It could also be used as a reagent in the synthesis of other compounds, such as 4,6-dichloro-2-(fluoroalkyl)pyrimidine derivatives and this compound-2-thiol. Finally, it could be used as a reagent in the synthesis of new compounds with novel properties and applications.

Synthesis Methods

4,6-dichloro-2-(fluoromethyl)pyrimidine can be synthesized via a variety of methods, including the reaction of 4,6-dichloropyrimidine with fluoromethylmagnesium bromide. This method has been found to be the most efficient and cost-effective for the synthesis of this compound. The reaction is carried out in a solvent such as dichloromethane or toluene at room temperature. The reaction is complete in two hours and yields a pure product with a yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dichloro-2-(fluoromethyl)pyrimidine involves the reaction of 2-chloro-6-fluoromethylpyrimidine with hydrogen chloride gas in the presence of a catalyst to form the intermediate 2,4-dichloro-6-fluoromethylpyrimidine. This intermediate is then treated with sodium hydroxide to yield the final product, 4,6-dichloro-2-(fluoromethyl)pyrimidine.", "Starting Materials": [ "2-chloro-6-fluoromethylpyrimidine", "Hydrogen chloride gas", "Catalyst", "Sodium hydroxide" ], "Reaction": [ "Step 1: 2-chloro-6-fluoromethylpyrimidine is reacted with hydrogen chloride gas in the presence of a catalyst to form 2,4-dichloro-6-fluoromethylpyrimidine.", "Step 2: The intermediate 2,4-dichloro-6-fluoromethylpyrimidine is treated with sodium hydroxide to yield the final product, 4,6-dichloro-2-(fluoromethyl)pyrimidine." ] }

CAS RN

16097-55-5

Molecular Formula

C5H3Cl2FN2

Molecular Weight

181

Purity

95

Origin of Product

United States

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